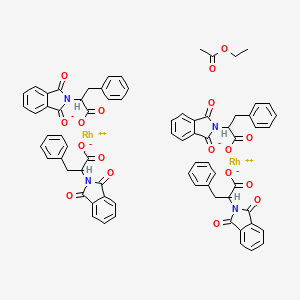
2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) is a complex chemical compound with unique physical and chemical properties. This compound is often used in various scientific research applications due to its distinctive structure and reactivity.
準備方法
The synthesis of 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) typically involves multiple steps. The synthetic route often starts with the preparation of the 1,3-dioxoisoindoline derivative, followed by the introduction of the phenylpropanoate group. The final step involves the coordination of rhodium(2+) with ethyl acetate as a ligand. The reaction conditions usually require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
化学反応の分析
2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions due to its ability to facilitate complex transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its unique reactivity is advantageous.
作用機序
The mechanism by which 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) exerts its effects involves its interaction with specific molecular targets. The rhodium(2+) center plays a crucial role in facilitating various chemical transformations by acting as a catalyst. The compound’s structure allows it to interact with different pathways, leading to the desired chemical or biological outcomes.
類似化合物との比較
When compared to similar compounds, 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) stands out due to its unique combination of functional groups and the presence of rhodium(2+). Similar compounds include:
- 2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate; ethyl acetate; rhodium(2+)
- 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoic acid; ethyl acetate; rhodium(2+)
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making each one unique in its applications and properties.
特性
分子式 |
C72H56N4O18Rh2 |
|---|---|
分子量 |
1471.0 g/mol |
IUPAC名 |
2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) |
InChI |
InChI=1S/4C17H13NO4.C4H8O2.2Rh/c4*19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11;1-3-6-4(2)5;;/h4*1-9,14H,10H2,(H,21,22);3H2,1-2H3;;/q;;;;;2*+2/p-4 |
InChIキー |
HPPXXODRLNJMGM-UHFFFAOYSA-J |
正規SMILES |
CCOC(=O)C.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B12512356.png)
![7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12512363.png)
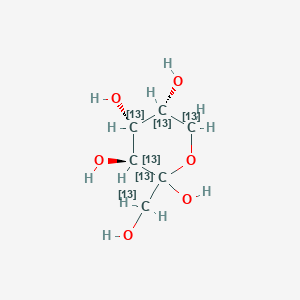

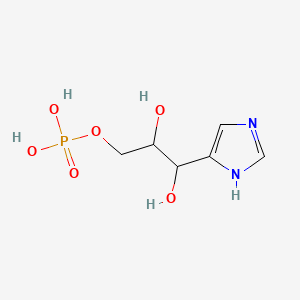
![2-[2,2-bis({3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl})propyl]-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12512380.png)
![N-[(1Z)-1-(2-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12512381.png)
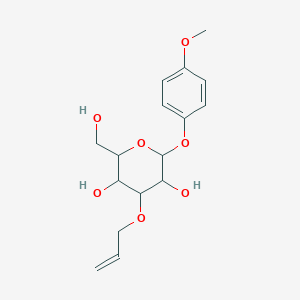
![7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooct-1-enyl)cyclopentyl]heptanoic acid](/img/structure/B12512395.png)
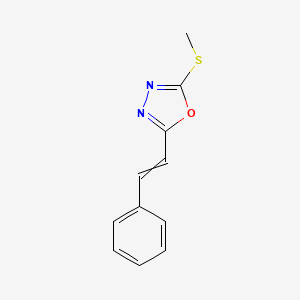
![2,4-Diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B12512405.png)
![(R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12512407.png)

![N-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide](/img/structure/B12512455.png)
